

[Des-Pro2]-Bradykinin: Application Notes and Protocols for Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	[Des-Pro2]-Bradykinin	
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Introduction

[Des-Pro2]-Bradykinin, a metabolite of Bradykinin, is a potent and selective agonist for the Bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making it a key target in the study of chronic pain and inflammatory diseases. Activation of the B1R, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²+]i). This makes calcium imaging a robust and widely used method to study B1R activation and to screen for novel B1R modulators. These application notes provide a comprehensive overview and detailed protocols for utilizing [Des-Pro2]-Bradykinin in calcium imaging assays.

Mechanism of Action: B1 Receptor-Mediated Calcium Mobilization

[Des-Pro2]-Bradykinin selectively binds to and activates the Bradykinin B1 receptor. The primary signaling pathway involves the coupling of the receptor to Gq/11 proteins.[1][2] This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on



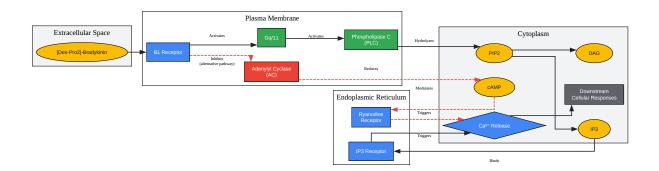
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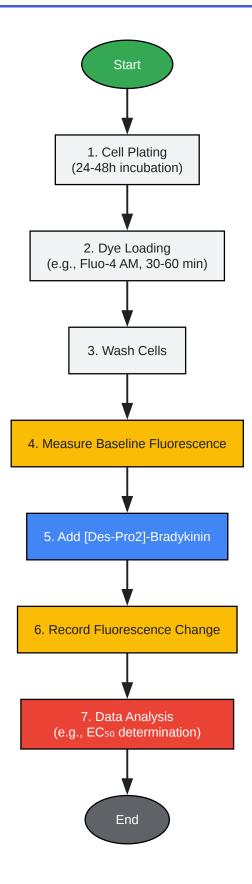
the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and causing a rapid increase in intracellular calcium concentration.[1][2]

In some cell types, such as rat trigeminal ganglion neurons, an alternative signaling pathway has been proposed. This pathway suggests that B1R activation can suppress intracellular cAMP production through adenylyl cyclase inhibition, leading to intracellular Ca²⁺ mobilization via ryanodine receptors.[3]









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- To cite this document: BenchChem. [[Des-Pro2]-Bradykinin: Application Notes and Protocols for Calcium Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587090#des-pro2-bradykinin-application-in-calcium-imaging]

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